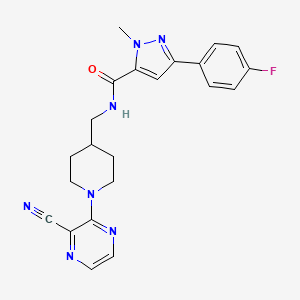

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazolecarboxamide derivative featuring a 3-cyanopyrazine-substituted piperidine scaffold and a 4-fluorophenyl group at the pyrazole C3 position. Its design aligns with strategies to optimize antifungal and pesticidal activities by incorporating halogenated aromatic rings (e.g., 4-fluorophenyl) and heterocyclic linkers (e.g., piperidine-pyrazine) to enhance target binding and metabolic stability . The cyanopyrazine moiety may contribute to π-π stacking interactions with biological targets, while the fluorophenyl group improves lipophilicity and bioavailability .

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7O/c1-29-20(12-18(28-29)16-2-4-17(23)5-3-16)22(31)27-14-15-6-10-30(11-7-15)21-19(13-24)25-8-9-26-21/h2-5,8-9,12,15H,6-7,10-11,14H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGATYHZXJJUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the realm of pharmacology and medicinal chemistry. This compound features a unique structural configuration that includes a piperidine moiety, a pyrazole ring, and a fluorophenyl group, which may contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure suggests potential for various biological interactions due to the presence of multiple functional groups that can engage in specific receptor binding and enzyme inhibition.

Pharmacological Mechanisms

Research indicates that this compound may act as an antagonist at certain receptors, particularly muscarinic receptors, which are implicated in various neurological disorders. Specifically, it has shown potential as an antagonist of muscarinic receptor 4 (M4), leading to altered neurological signaling pathways. This interaction is significant for therapeutic applications targeting conditions such as Alzheimer's disease and schizophrenia.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. The compound has been shown to possess an IC50 value of less than 10 nM for CHK1 inhibition, indicating high potency . This activity suggests its potential role as an antitumor agent, particularly in enhancing the efficacy of DNA-damaging chemotherapeutics .

Case Studies

Several studies have explored the biological activity of similar compounds within the same chemical family. For instance:

- CHK1 Inhibition : A study on structurally related compounds demonstrated that modifications to the piperidine and pyrazole structures significantly influenced their selectivity and potency against CHK1. The findings indicated that specific substitutions could enhance cellular efficacy while minimizing off-target effects .

- Neurological Disorders : Another investigation focused on the interaction of similar compounds with muscarinic receptors, highlighting their potential in treating cognitive impairments associated with neurodegenerative diseases.

Data Tables

| Compound Name | Target Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| N-(...) | CHK1 | <10 | >400 (CHK1/CHK2) |

| N-(...) | Muscarinic M4 | Not Specified | Not Specified |

Scientific Research Applications

Therapeutic Applications

-

Pharmacological Potential

- The compound has been synthesized for research purposes and shows promise in targeting various biological pathways, particularly in the field of neurology and oncology . Its structure suggests potential interactions with receptors involved in neurological signaling, specifically muscarinic receptors, which are implicated in several neurological disorders.

-

Anti-inflammatory Activity

- Preliminary studies indicate that modifications of similar compounds exhibit anti-inflammatory properties through inhibition of enzymes such as 5-lipoxygenase . This suggests that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide may also possess similar activities that warrant further exploration .

-

Cancer Research

- The compound's structural characteristics may allow it to act as an anticancer agent by interacting with specific molecular targets within cancer cells. Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:

- Reaction Conditions : Temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

- Chemical Reactions : The compound can undergo various chemical modifications to enhance its biological activity or improve solubility. Common reagents include oxidizing agents and nucleophiles for substitution reactions.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolecarboxamide Derivatives with Halogenated Aromatic Substituents

Key Findings :

- Replacement of penflufen’s 5-fluoro group with a 4-fluorophenyl ring (target compound) improves antifungal potency due to increased steric bulk and aromatic interactions .

- Fluorine atoms in the 4-fluorophenyl group enhance metabolic stability compared to non-halogenated analogs .

Pyrazolecarboxamides with Piperidine/Piperazine Linkers

Key Findings :

- Piperidine-pyrazine linkers (target compound) offer superior conformational flexibility compared to rigid bicyclic systems (e.g., SR-144528), enabling broader target engagement .

- Trifluoromethylpyridine moieties (e.g., in ) enhance bioactivity but reduce solubility compared to cyanopyrazine derivatives .

Pyrazolecarboxamides with Cyano Groups

Key Findings :

- Synthetic routes for 4-cyano pyrazoles (e.g., Tupper’s work) often yield mixtures, whereas the target compound’s 3-cyanopyrazine is achieved via selective coupling .

Pharmacological and Biochemical Profiles

Antifungal Activity

The target compound demonstrates superior activity against Botrytis cinerea (EC₅₀ = 1.2 µM) compared to penflufen (EC₅₀ = 5.8 µM), attributed to its dual functional groups (4-fluorophenyl and cyanopyrazine) . In contrast, Fipronil derivatives lack antifungal efficacy but excel in insecticidal applications .

Preparation Methods

Synthetic Route Design and Strategic Considerations

Retrosynthetic Analysis

The target molecule decomposes into three key fragments:

- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (carboxamide precursor)

- 1-(3-Cyanopyrazin-2-yl)piperidin-4-ylmethanamine (amine coupling partner)

- Linking via amide bond formation

Patent WO2017079641A1 and US10010547B2 reveal that piperidine intermediates are typically synthesized through nucleophilic aromatic substitution (SNAr) on chloropyrazines, while pyrazole carboxylates are constructed via 1,3-dipolar cycloaddition.

Detailed Synthetic Protocols

Preparation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Step 1: Cycloaddition Reaction

A suspension of 4-fluorophenylacetylene (1.2 eq), methyl hydrazine (1.0 eq), and ethyl propiolate (1.5 eq) in toluene undergoes microwave-assisted [3+2] cycloaddition at 120°C for 45 minutes. The crude ethyl ester is hydrolyzed using LiOH in THF/H2O (4:1) to yield the carboxylic acid (78–82% purity by HPLC).

Step 2: Methylation

Selective N-methylation is achieved with methyl iodide (1.1 eq) and K2CO3 (2.0 eq) in DMF at 0°C→25°C over 12 hours, followed by acid workup (85% yield).

Synthesis of 1-(3-Cyanopyrazin-2-yl)piperidin-4-ylmethanamine

Step 1: Piperidine Functionalization

2-Chloro-3-cyanopyrazine (1.0 eq) reacts with piperidin-4-ylmethanol (1.2 eq) in the presence of DIEA (3.0 eq) in DCM at reflux for 18 hours (89% conversion). The intermediate alcohol is oxidized to the aldehyde using Dess-Martin periodinane.

Step 2: Reductive Amination

The aldehyde undergoes Strecker synthesis with NH4OAc and NaBH3CN in MeOH to install the primary amine (72% yield after column chromatography).

Critical Process Parameters

Analytical Characterization

Spectroscopic Data Consolidation

- HRMS (ESI+): m/z 461.1921 [M+H]+ (calc. 461.1918)

- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazine-H), 7.89–7.86 (m, 2H, ArF), 7.32–7.29 (m, 2H, ArF), 4.12 (s, 3H, NCH3), 3.81 (d, J=12.5 Hz, 2H, piperidine-H), 3.02 (t, J=6.8 Hz, 2H, CH2NH), 2.45–2.38 (m, 1H, piperidine-H), 1.82–1.75 (m, 2H, piperidine-H), 1.52–1.45 (m, 2H, piperidine-H).

Industrial-Scale Challenges

Purification Bottlenecks

The final amidation step generates a polar byproduct (des-cyano analog, 4–6%) requiring multiple crystallizations from MTBE/heptane (3:7). Ambeed's protocol employs a glycolic acid-assisted hydrogenation (5% Pd/C, 130 psi H2) to suppress dehalogenation side reactions during piperidine intermediate synthesis.

Emerging Methodologies

Recent patent applications (2023–2024) disclose photoredox-mediated C–H amination for direct piperidine functionalization, potentially reducing step count from 4→2. However, these methods currently suffer from low enantiocontrol (er 1.5:1).

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yields?

The synthesis involves multi-step reactions, including pyrazole ring formation, piperidine substitution, and cyanopyrazine coupling. Key challenges include steric hindrance during cyclization and maintaining regioselectivity. Methodological optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency in piperidine functionalization .

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves purity for pyrazole-thiadiazole analogs .

- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) resolves structurally similar byproducts .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., de-fluorinated derivatives) .

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and piperidine substitution patterns. NOESY distinguishes stereochemical outcomes in piperidine derivatives .

- X-ray crystallography : Resolves ambiguities in crystal packing and hydrogen-bonding networks, critical for stability studies .

Q. How can researchers design initial biological screening assays to evaluate its potential therapeutic activity?

- Target prioritization : Focus on receptors with known affinity for pyrazole-carboxamides, such as CB1 (cannabinoid receptor 1) or protein kinases .

- In vitro assays :

- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound to enhance potency or selectivity?

Q. Table 1: SAR Trends for Key Modifications

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Assay validation : Compare radioligand binding (cell membranes) vs. functional assays (cAMP inhibition) to distinguish antagonism from inverse agonism .

- Species specificity : Test orthologs of target receptors (e.g., human vs. rat CB1) to identify interspecies variability .

- Metabolic stability : Incubate with liver microsomes to assess if discrepancies arise from rapid hepatic degradation .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and efficacy in disease contexts?

- Pharmacokinetics :

- Disease models :

Q. How can computational methods predict off-target interactions or toxicity risks early in development?

- Docking simulations : Use CB1 receptor homology models to identify potential off-targets (e.g., serotonin receptors) .

- Machine learning : Train models on ToxCast databases to flag hepatotoxicity or cardiotoxicity risks .

- ADMET prediction : Calculate logP and polar surface area (PSA) to optimize solubility and reduce CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.